beta-Lysine beta-Lysine (3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
Brand Name: Vulcanchem
CAS No.: 4299-56-3
VCID: VC0541971
InChI: InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)
SMILES: C(CC(CC(=O)O)N)CN
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

beta-Lysine

CAS No.: 4299-56-3

Cat. No.: VC0541971

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

beta-Lysine - 4299-56-3

Specification

Description (3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
CAS No. 4299-56-3
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name 3,6-diaminohexanoic acid
Standard InChI InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)
Standard InChI Key QKEWQOJCHPFEAF-RXMQYKEDSA-N
Isomeric SMILES C(C[C@@H](CC(=O)O)N)CN
SMILES C(CC(CC(=O)O)N)CN
Canonical SMILES C(CC(CC(=O)O)N)CN
Appearance Solid powder

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